3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride
Description
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride is a synthetic isoxazole derivative characterized by a phenyl group at the 3-position and a piperidinoethyl substituent at the 5-position of the isoxazole ring. The compound is synthesized via cyclization of chalcone intermediates using hydroxylamine hydrochloride in ethanol under basic conditions, a method common to isoxazole derivatives .
Properties
CAS No. |
14716-61-1 |
|---|---|
Molecular Formula |
C16H21ClN2O |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
3-phenyl-5-(1-piperidin-1-ium-1-ylethyl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C16H20N2O.ClH/c1-13(18-10-6-3-7-11-18)16-12-15(17-19-16)14-8-4-2-5-9-14;/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3;1H |
InChI Key |
NLTPXOWAKPJTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NO1)C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two major steps:
- Construction of the isoxazole ring with a phenyl substituent at position 3.
- Introduction of the 1-piperidinoethyl substituent at position 5.
- Conversion to the hydrochloride salt for improved stability and handling.
The isoxazole ring is commonly formed via 1,3-dipolar cycloaddition reactions involving hydroxyiminochlorides or hydroxamic acid derivatives and alkenes or alkynes. The piperidinoethyl group is introduced through nucleophilic substitution or alkylation reactions using appropriate piperidine derivatives.
Preparation of Isoxazole Core via Hydroxyiminochloride Elimination and 1,3-Dipolar Cycloaddition
According to US Patent US9796690B2, a novel and efficient process for preparing dihydroisoxazole derivatives involves the generation of a 1,3-dipole intermediate from hydroxyiminochlorides under acidic conditions (pH 3–5), followed by trapping with alkene derivatives to form the isoxazole ring system with high purity and yield.
- Hydroxyiminochlorides of formula (II) are reacted via an elimination reaction to form 1,3-dipoles (formula III).
- The reaction is conducted under controlled acidic pH (3.5–4.5) using buffer systems or weak bases such as potassium hydrogencarbonate to capture released HCl.
- Alkene derivatives (formula IV) are added to trap the dipole, leading to the formation of the isoxazole ring (formula I).
- The process is performed at moderate temperatures (20–35 °C) with stirring times ranging from 1 to 4 hours.
- Product isolation involves phase separation, concentration under vacuum, ethanol addition, controlled cooling with seeding, filtration, washing, and vacuum drying.
Representative Experimental Data:
| Parameter | Condition/Value |
|---|---|
| pH range | 3.5 – 4.5 |
| Temperature | 20 – 35 °C |
| Stirring time | 1 – 4 hours |
| Base used | Potassium hydrogencarbonate |
| Solvent | Ethyl acetate, ethanol |
| Yield of intermediate (hydroxyiminochloride) | 77% (purity 97%) |
This method overcomes previous limitations by enabling efficient elimination of HCl under acidic conditions, which was previously unexpected, and provides high purity products suitable for further functionalization.
Metal-Free Synthetic Routes to Isoxazoles
Recent literature reviews highlight metal-free synthetic routes to isoxazoles, emphasizing environmentally benign conditions and mild reagents. These methods often involve cycloaddition reactions with nitroalkanes, alkynes, and other functionalized substrates in the presence of bases like potassium carbonate and catalysts such as 18-crown-6. While these approaches are more general, they provide a framework for synthesizing isoxazole derivatives without transition metals, which could be applied to the target compound's synthesis with appropriate modifications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The p-methoxyphenyl analog (CAS 2148-73-4) introduces electron-donating methoxy groups, enhancing aromatic ring reactivity compared to the simple phenyl group in the target compound .
- Ring Size and Polarity: Morpholinoethyl analogs (e.g., CAS 39931-33-4) replace piperidine with morpholine, introducing an oxygen atom that increases polarity and aqueous solubility .
Physicochemical Properties
| Property | 3-Phenyl-5-(1-piperidinoethyl)isoxazole HCl | 3-Phenyl-5-(1-morpholinoethyl)isoxazole HCl | 3-(p-Methoxyphenyl)-5-(2-piperidinoethyl)isoxazole HCl |
|---|---|---|---|
| Molecular Weight | ~300.8 g/mol | ~294.8 g/mol | ~322.8 g/mol |
| Solubility | Moderate in ethanol, low in water | Higher in water due to morpholine oxygen | Moderate (methoxy enhances lipophilicity) |
| LogP (Predicted) | ~2.5 | ~1.8 | ~3.0 |
Notes:
Biological Activity
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure:
- Molecular Formula: C16H20ClN3O
- Molecular Weight: 305.8 g/mol
- IUPAC Name: this compound
The synthesis of this compound typically involves the reaction of isoxazole derivatives with piperidine and subsequent hydrochloride salt formation. The specific synthetic routes can vary, but they generally focus on optimizing yield and purity through various organic reactions.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, isoxazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6a | Hepatocellular carcinoma | 0.09 - 11.7 | Induces G1/G2/M arrest leading to apoptotic cell death |
| 13d | Hepatocellular carcinoma | Varies | Affects survival pathways based on mutation profiles |
Both compounds induced significant reductions in stemness markers such as NANOG and OCT4, suggesting a potential for targeting cancer stem cells .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Research indicates that derivatives with piperidine moieties can interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders. For example, benzoylpiperidine derivatives were found to inhibit monoacylglycerol lipase (MAGL) with IC50 values as low as 80 nM, indicating strong potential for modulating endocannabinoid signaling pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in cancer progression or neurodegeneration.
- Receptor Modulation: Interaction with neurotransmitter receptors could lead to altered signaling pathways that affect cell survival and proliferation.
Study on Anticancer Activity
In a study evaluating the anticancer effects of isoxazole derivatives, it was found that certain structural modifications enhanced their potency against hepatocellular carcinoma cells. The introduction of various substituents on the phenyl ring significantly influenced the compounds' IC50 values and their ability to induce apoptosis .
Neuropharmacological Evaluation
Another study focused on the neuropharmacological profile of piperidine-containing compounds. The results indicated that these compounds could selectively inhibit MAGL, thereby increasing levels of endocannabinoids which may have therapeutic implications for conditions like anxiety and depression .
Q & A
Basic: What are the standard synthetic routes for 3-phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Formation of the isoxazole core via cycloaddition of nitrile oxides to alkynes under microwave-assisted conditions to enhance reaction efficiency (reaction times reduced by 50–70%) .
- Step 2 : Functionalization with a piperidine moiety via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like triethylamine .
- Step 3 : Hydrochloride salt formation using HCl gas in ethanol .
Key variables affecting yield include solvent polarity (e.g., DMF vs. THF), temperature (optimal range: 60–80°C), and stoichiometric ratios of intermediates. Microwave irradiation improves conversion rates by 20–30% compared to conventional heating .
Advanced: How can researchers optimize the synthesis to address low yields in the piperidine-ethylisoxazole coupling step?
Low yields in this step often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Protecting Groups : Temporarily protecting the piperidine nitrogen with Boc groups to reduce steric effects, followed by deprotection with TFA .
- Reaction Monitoring : Real-time HPLC or TLC to track intermediate formation and adjust reaction parameters dynamically .
Recent studies show that sonication at 40 kHz for 30 minutes pre-reaction can improve coupling efficiency by 15% .
Basic: What analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm the isoxazole ring (δ 6.2–6.5 ppm for H-4) and piperidine ethyl linkage (δ 2.8–3.1 ppm for CH-N) .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak [M+H] at m/z 329.2 and HCl adducts .
- X-ray Crystallography : Resolves conformational isomerism in the piperidine ring, critical for understanding bioactivity .
Advanced: How can contradictory bioactivity data across studies be resolved?
Discrepancies in reported IC values (e.g., serotonin receptor antagonism vs. dopamine receptor affinity) may stem from:
- Purity Variability : Impurities >2% (e.g., unreacted piperidine derivatives) skew assays. Use preparative HPLC with C18 columns (≥98% purity threshold) .
- Assay Conditions : Buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) impacts receptor binding kinetics .
- Structural Analogues : Differentiate target compound from analogues like 5-fluoro-3-piperidinyl-benzisoxazole hydrochloride using LC-MS/MS .
Basic: What pharmacophore elements in this compound drive its biological activity?
- Isoxazole Ring : Acts as a hydrogen bond acceptor via the oxygen atom, critical for target binding .
- Piperidine Moiety : Enhances lipophilicity (logP ~2.8) and facilitates CNS penetration .
- Ethyl Spacer : Balances rigidity and flexibility for optimal receptor fit .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting selective receptor modulation?
- Piperidine Substitution : Introduce methyl or fluorine at the 4-position to enhance selectivity for 5-HT over D receptors (tested via radioligand binding assays) .
- Isoxazole Modifications : Replace phenyl with pyridyl groups to improve aqueous solubility while maintaining affinity (logD reduced from 2.5 to 1.8) .
- Ethyl Linker Optimization : Replace with propyl or cyclopropyl groups to evaluate steric effects on off-target binding .
Basic: How should researchers handle stability issues during storage?
- Storage Conditions : Store at −20°C in amber vials under argon to prevent HCl dissociation and oxidation .
- Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-UV to detect decomposition products (e.g., free piperidine) .
Advanced: What computational methods aid in predicting metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
